molecular formula C8H6ClFN4 B2967820 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole CAS No. 912906-94-6

5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole

Cat. No.: B2967820
CAS No.: 912906-94-6
M. Wt: 212.61
InChI Key: FIGNQIBUPZMKSM-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a chloromethyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole typically involves the reaction of 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols

Properties

IUPAC Name

5-(chloromethyl)-1-(4-fluorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN4/c9-5-8-11-12-13-14(8)7-3-1-6(10)2-4-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGNQIBUPZMKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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